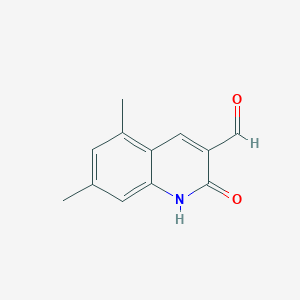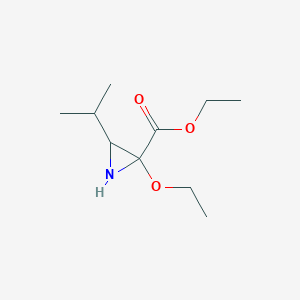![molecular formula C12H10N2O B11901215 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-63-2](/img/structure/B11901215.png)
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5’-position of the bipyridine structure. Bipyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid
Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol
Substitution: Various halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .
Comparación Con Compuestos Similares
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
2,2’-Bipyridine: Known for its strong coordination with metal ions, forming stable complexes used in catalysis and materials science.
4,4’-Bipyridine: Often used in the synthesis of viologens, which are compounds with good electrochemical properties.
The uniqueness of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes .
Propiedades
Número CAS |
1346686-63-2 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
Clave InChI |
GQQGFKLMHBUXCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


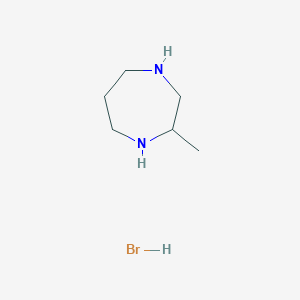
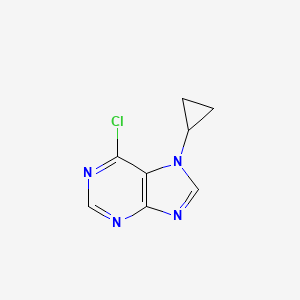
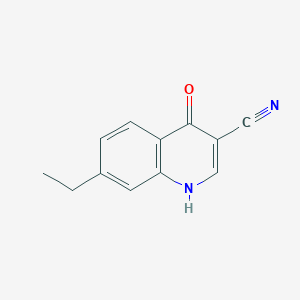
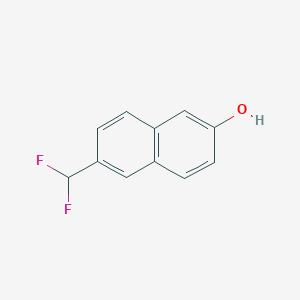
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

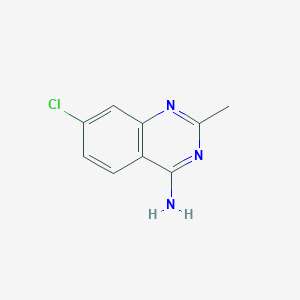
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
